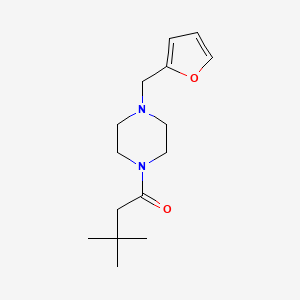![molecular formula C20H24N2O5S B4724561 ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)
ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EGM or EGM-2 and is a derivative of benzoic acid.
Wirkmechanismus
The mechanism of action of EGM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, EGM-2 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth. This inhibition leads to cell death and the inhibition of cancer cell growth. EGM-2 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EGM-2 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that EGM-2 can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it could be used as an anti-inflammatory agent. In cancer cells, EGM-2 has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it could be used as an anti-cancer agent. EGM-2 has also been shown to have anti-oxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EGM-2 has several advantages for use in lab experiments, including its high purity and stability. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on EGM-2, including the development of new drugs based on its structure and the synthesis of novel materials using EGM-2 as a building block. In drug development, EGM-2 could be further optimized to increase its potency and reduce its toxicity. In materials science, EGM-2 could be used to synthesize new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties.
Conclusion:
EGM-2 is a promising compound with potential applications in various fields, including drug discovery, cancer research, and materials science. Its synthesis method has been optimized to produce high yields of EGM-2 with high purity, and its mechanism of action has been shown to involve the inhibition of certain enzymes and signaling pathways. While there are limitations to its use, there are also several future directions for research on EGM-2, suggesting that it could continue to be a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
EGM-2 has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and materials science. In drug discovery, EGM-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In cancer research, EGM-2 has been shown to inhibit the growth of various cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent. In materials science, EGM-2 has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-15-10-6-9-13-18(15)22(28(3,25)26)14-19(23)21-17-12-8-7-11-16(17)20(24)27-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBNPGOQTYGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4724488.png)
![N-isopropyl-2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4724500.png)
![3-chloro-4-ethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4724507.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4724516.png)
![N-(2-anilino-6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)benzamide](/img/structure/B4724524.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)

![N-1-adamantyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4724545.png)
![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)

![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4724590.png)